N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cinnamamide
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Overview
Description
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cinnamamide is a compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties . The structure of this compound features an imidazo[2,1-b]thiazole core linked to a cinnamamide moiety, which contributes to its unique chemical and biological properties.
Mechanism of Action
Target of Action
N-(3-(Imidazo[2,1-b]thiazol-6-yl)phenyl)cinnamamide, also known as (E)-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-phenylprop-2-enamide, is a compound that has been studied for its potential anticancer properties Similar compounds have been found to target the nad-dependent deacetylase sirtuin-1 (sirt1), a protein involved in cellular regulation .
Mode of Action
For instance, SIRT1 activators bind to the enzyme-peptide substrate complex at an allosteric site, lowering the Michaelis constant for acetylated substrates .
Biochemical Pathways
The compound may affect various biochemical pathways, particularly those related to cell growth and proliferation. Imidazo[2,1-b]thiazole derivatives have been found to exhibit broad-spectrum antiproliferative activity against various cancer cell lines
Result of Action
The compound has been found to exhibit promising inhibitory activity against various cancer cell lines . For instance, it has shown significant effects against leukemia cell lines SR and HL-60 (TB) and the prostate cancer cell line DU-145 . These results suggest that the compound may have potential as an anticancer agent.
Biochemical Analysis
Biochemical Properties
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cinnamamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are involved in cell signaling pathways. The interaction between this compound and these enzymes is primarily through binding to the active site, thereby preventing substrate access and subsequent enzyme activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the proliferation of cancer cells by interfering with the signaling pathways that promote cell growth and division . Additionally, this compound can induce apoptosis in certain cell lines, further highlighting its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases, and inhibits their activity. This inhibition can lead to a cascade of downstream effects, including changes in gene expression and cellular metabolism . The compound’s ability to modulate enzyme activity is a key aspect of its molecular mechanism, making it a valuable tool for studying biochemical pathways and developing therapeutic agents .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term studies have indicated that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed . These findings highlight the importance of dosage optimization in the therapeutic application of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and subsequent elimination from the body . The compound’s metabolism can lead to the formation of reactive intermediates, which may contribute to its biological activity and potential toxicity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The compound’s distribution is influenced by factors such as its lipophilicity and affinity for binding proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall biological activity .
Preparation Methods
The synthesis of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cinnamamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of a thiazole derivative with an imidazole precursor under reflux conditions in a suitable solvent such as 1,4-dioxane . The reaction conditions often require the use of catalysts and specific reagents to facilitate the formation of the imidazo[2,1-b]thiazole ring system. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cinnamamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like N-bromosuccinimide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the imidazo[2,1-b]thiazole core.
Scientific Research Applications
In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules . In biology and medicine, this compound has shown promising anticancer activity by inhibiting the proliferation of cancer cells . Additionally, it exhibits antimicrobial properties, making it a potential candidate for the development of new antibiotics . In the industrial sector, N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cinnamamide can be used in the formulation of specialty chemicals and materials.
Comparison with Similar Compounds
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cinnamamide can be compared with other imidazo[2,1-b]thiazole derivatives, such as benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide analogues . These compounds share a similar core structure but differ in their substituents and functional groups, which can significantly impact their biological activities and properties. For example, benzo-[d]-imidazo-[2,1-b]-thiazole derivatives have shown potent antimycobacterial activity, whereas this compound is more focused on anticancer and antimicrobial applications . The uniqueness of this compound lies in its specific combination of the imidazo[2,1-b]thiazole core with the cinnamamide moiety, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
(E)-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3OS/c24-19(10-9-15-5-2-1-3-6-15)21-17-8-4-7-16(13-17)18-14-23-11-12-25-20(23)22-18/h1-14H,(H,21,24)/b10-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKMSKTZYDFUSY-MDZDMXLPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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